Cetalkonium

概要

説明

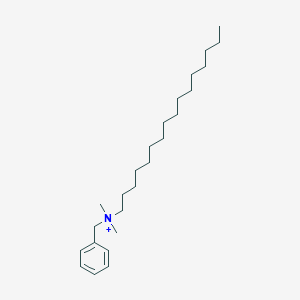

セタルトニウム塩化物は、アルキル-ベンジルジメチルアンモニウム塩化物ファミリーに属する第4級アンモニウム化合物です。これは、炭素鎖長が16個(C16)のアルキル基を特徴としています。この化合物は、賦形剤または有効成分として医薬品に使用されます。 これは、口内炎ゲルやコンタクトレンズ溶液などの製品によく見られます .

準備方法

セタルトニウム塩化物は、ジメチルヘキサデシルアミンをベンジルクロリドで四級化することによって合成されます。反応は通常、制御された温度条件下で有機溶媒中で行われます。工業生産方法には、反応物を混合して加熱して四級化反応を促進する大型反応器の使用が含まれます。 生成物は、その後、結晶化またはその他の分離技術によって精製されて、白色またはほぼ白色の結晶粉末が得られます .

化学反応の分析

セタルトニウム塩化物は、以下を含むさまざまな化学反応を起こします。

酸化: これは、この化合物では一般的な反応ではありませんが、特定の条件下で酸化することができます。

還元: 還元反応もセタルトニウム塩化物では一般的ではありません。

置換: この化合物は、特にベンジル基を他の求核剤で置換できる求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、強酸または強塩基が含まれ、形成される主要な生成物は、使用される特定の条件と試薬によって異なります

科学研究の応用

セタルトニウム塩化物は、幅広い科学研究の応用範囲を持っています。

化学: さまざまな化学製剤で界面活性剤や乳化剤として使用されます。

生物学: この化合物の両親媒性特性は、特に薬物送達のためのナノエマルジョン製剤において、生物学的調査に役立ちます。

医学: セタルトニウム塩化物は、医薬品中の防腐剤および消毒剤として使用されます。また、眼への薬物送達を強化するために、コンタクトレンズ溶液にも含まれています。

科学的研究の応用

Active Ingredient in Oral Care Products

Cetalkonium chloride is employed as an active ingredient in formulations for treating oral conditions such as mouth ulcers and denture sores. Products like Bonjela and Pansoral contain this compound chloride at concentrations typically around 0.01% (w/w) to relieve pain associated with these conditions .

Ophthalmic Formulations

In ophthalmology, this compound chloride serves as a cationic surfactant in eye drop formulations. It enhances the bioavailability of active ingredients by increasing the precorneal residence time of the drops, thereby improving therapeutic efficacy. For example, it is used in Cationorm and Retaine MGD, where it stabilizes oil-in-water nanoemulsions and promotes adhesion to the negatively charged ocular surface, facilitating better drug penetration .

Antiseptic and Disinfectant Properties

This compound chloride exhibits significant antimicrobial activity, making it suitable for use as a disinfectant and antiseptic in topical formulations. It is effective against a range of bacteria, although its efficacy against Pseudomonas aeruginosa is limited .

Case Study: Sensitivity Testing

A study evaluated the sensitivity of various bacterial strains to a gel containing this compound chloride and choline salicylate. The results indicated that while Staphylococcus spp. showed varying degrees of sensitivity, Pseudomonas aeruginosa was entirely resistant to the formulation (100% insensitivity) . This highlights the need for careful consideration of bacterial resistance patterns when formulating antimicrobial products.

Emulsification and Surface Activity

Due to its amphiphilic nature, this compound chloride is utilized as an emulsifier in various industrial applications, including silicone-based water repellents and personal care products. Its ability to stabilize emulsions makes it valuable in formulations requiring consistent texture and performance .

Regulatory Status

This compound chloride is recognized by regulatory bodies such as the FDA and MHRA for use in over-the-counter medications, with specific concentration limits established for safety. The highest authorized concentration for topical applications is typically around 0.1% .

Data Summary Table

| Application Area | Product Examples | Concentration | Efficacy Notes |

|---|---|---|---|

| Oral Care | Bonjela, Pansoral | 0.01% (w/w) | Effective for mouth ulcers |

| Ophthalmology | Cationorm, Retaine MGD | Varies | Enhances drug bioavailability |

| Antimicrobial | Gel with choline salicylate | - | Limited efficacy against Pseudomonas |

| Industrial Emulsifier | Silicone-based products | - | Stabilizes emulsions |

作用機序

セタルトニウム塩化物の作用機序は、正電荷を生成する能力に基づいています。これにより、負に帯電した表面に付着することができます。この生体接着特性により、この化合物は細胞膜を破壊し、酵素を不活性化し、タンパク質を変性させることができます。 これらの作用は、その広範囲の防腐剤および抗菌特性に貢献しています .

類似化合物の比較

セタルトニウム塩化物は、ベンザルコニウム塩化物やセトリモニウム塩化物などの他の第4級アンモニウム化合物と似ています。 C16アルキル鎖長は、特定の用途、特に薬物送達のためのカチオン性エマルジョンにおいて、優れた親油性を実現するため、より効果的です。他の同様の化合物には以下が含まれます。

ベンザルコニウム塩化物: 消毒剤および防腐剤として一般的に使用されます。

セトリモニウム塩化物: ヘアコンディショナーやその他のパーソナルケア製品に使用されます。

ドデシルベンゼンスルホン酸: さまざまな洗浄製品で界面活性剤として使用されます .

類似化合物との比較

Cetalkonium chloride is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetrimonium chloride. its unique C16 alkyl chain length provides superior lipophilicity, making it more effective in certain applications, particularly in cationic emulsions for drug delivery. Other similar compounds include:

Benzalkonium chloride: Commonly used as a disinfectant and preservative.

Cetrimonium chloride: Used in hair conditioners and other personal care products.

Dodecylbenzenesulfonic acid: Used as a surfactant in various cleaning products .

生物活性

Cetalkonium chloride (CKC) is a quaternary ammonium compound widely recognized for its biological activity, particularly in pharmaceutical and cosmetic applications. Its unique properties, including antimicrobial effects and bioadhesive capabilities, make it a valuable ingredient in various formulations. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by a long alkyl chain (C16) and a cationic charge, which plays a crucial role in its biological activity. The positive charge allows this compound to adhere to negatively charged surfaces, including bacterial membranes and ocular tissues. This adhesion facilitates the disruption of cell membranes, leading to the inactivation of enzymes and denaturation of proteins, thereby exhibiting antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of this compound

Applications in Pharmaceuticals

This compound is utilized in various pharmaceutical formulations due to its antimicrobial properties and ability to enhance drug delivery. Notable applications include:

- Topical Gels : Used in formulations like Pansoral for treating oral ulcers, where it provides pain relief while exhibiting antibacterial activity .

- Ophthalmic Products : Emulsions containing this compound, such as Cationorm and Retaine MGD, enhance ocular drug delivery by stabilizing active ingredients and improving bioavailability .

Case Studies on Efficacy

-

Cationic Emulsion for Dry Eye Disease :

A study demonstrated that cationic emulsions containing CKC significantly improved tear film stability and reduced corneal staining scores in patients with dry eye disease (DED). The emulsions modulated the secretion of pro-inflammatory cytokines, showcasing their anti-inflammatory properties . -

Antibacterial Gel Formulation :

Research involving a gel combining choline salicylate and this compound chloride assessed its effectiveness against various bacterial strains. Results indicated variable sensitivity among Staphylococcus spp., with some strains showing significant inhibition of growth .

Safety Profile

Despite its effectiveness, the safety of this compound has been a concern due to its classification as a member of the benzalkonium chloride family. However, studies have indicated that when used in oil-in-water emulsions, CKC is sequestered within oil droplets, minimizing its availability to cause damage to ocular tissues. Both Pansoral and Cationorm have been well-tolerated by patients over extended periods .

Regulatory Status

This compound is included in various regulatory frameworks as an approved ingredient for topical use. The maximum authorized concentration for topical applications is typically 0.1%, ensuring safety while maintaining efficacy .

特性

IUPAC Name |

benzyl-hexadecyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYLMAYUEZBUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-18-9 (chloride), 3529-04-2 (bromide), 122-18-9 (chloride salt/solvate) | |

| Record name | Cetalkonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047007 | |

| Record name | Benzyl hexadecyl dimethyl ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The activity of cetalkonium is based on the creation of a positive charge which permits a bio-adhesive property to negative surfaces. This property allows cetalkonium to disrupt the cell membrane, inactivate enzymes and denature proteins. This type of mechanism allows this type of agents to present a broad spectrum. | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10328-34-4 | |

| Record name | Cetalkonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl hexadecyl dimethyl ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETALKONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHG725432Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

54-58 ºC | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。